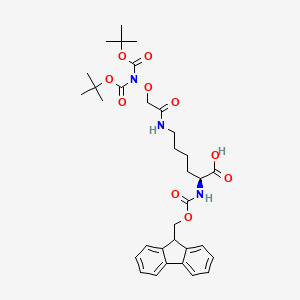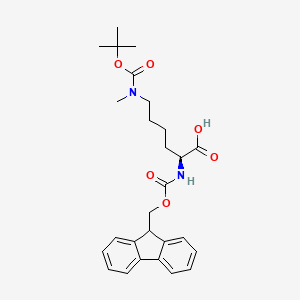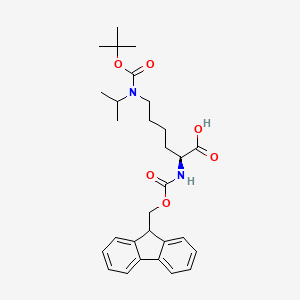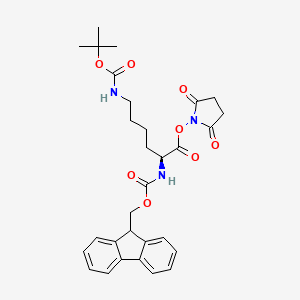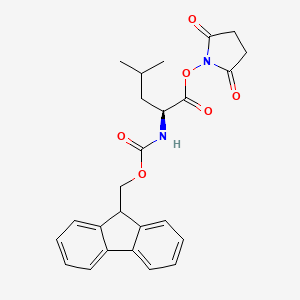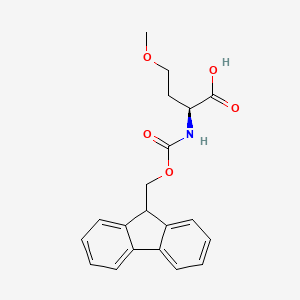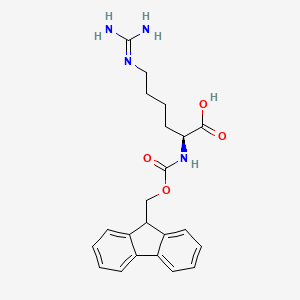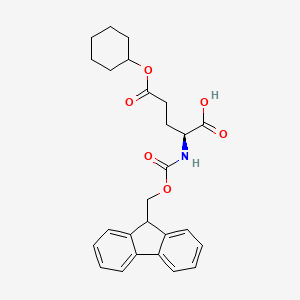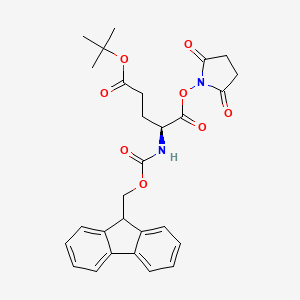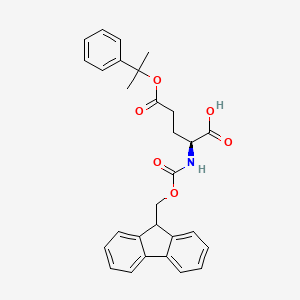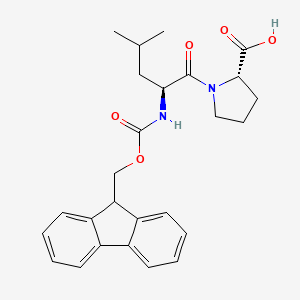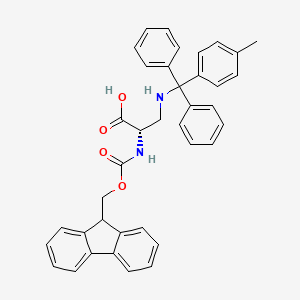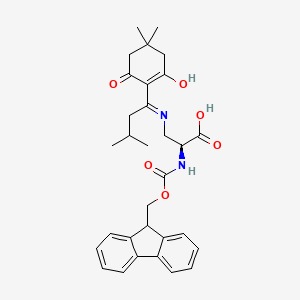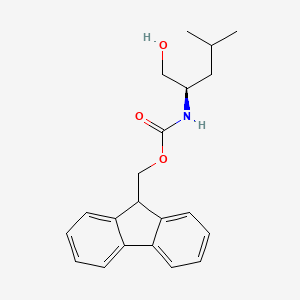
Fmoc-D-レウシノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-D-leucinol, also known as ®-2-[(9-Fluorenylmethoxycarbonyl)amino]-4-methyl-1-pentanol, is a derivative of the amino acid leucine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound has a molecular formula of C21H25NO3 and a molecular weight of 339.43 g/mol .
科学的研究の応用
Chemistry
Fmoc-D-leucinol is widely used in solid-phase peptide synthesis (SPPS) as a protecting group for the amino group. It allows for the stepwise assembly of peptides on a solid support, facilitating the synthesis of complex peptides and proteins .
Biology
In biological research, Fmoc-D-leucinol is used to study protein-protein interactions and enzyme-substrate interactions. Its ability to protect the amino group makes it valuable in the synthesis of peptide-based inhibitors and probes .
Medicine
Fmoc-D-leucinol is used in the development of peptide-based therapeutics. Its role in protecting the amino group during synthesis ensures the stability and integrity of the therapeutic peptides .
Industry
In the industrial sector, Fmoc-D-leucinol is used in the production of peptide-based materials and coatings. Its ability to form stable peptide bonds makes it valuable in the development of advanced materials with specific properties .
作用機序
Target of Action
The primary target of ®-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-methylpentan-2-yl)carbamate, also known as Fmoc-D-leucinol, is the amino group of peptides . This compound is widely used in peptide synthesis as a protecting group for the amino group .
Mode of Action
Fmoc-D-leucinol acts as a protecting group for the amino group during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is base-labile, meaning it can be removed with a base such as piperidine .
Biochemical Pathways
The use of Fmoc-D-leucinol in peptide synthesis is a key step in the formation of peptide bonds, which are fundamental to the structure and function of proteins . The introduction and subsequent removal of the Fmoc group allow for the controlled assembly of amino acids into complex peptide structures . This process is crucial in the synthesis of bioactive peptides and proteins, which play vital roles in numerous biological processes .
Pharmacokinetics
For instance, Fmoc-phenylalanine has been shown to have an oral bioavailability of 65±18% . .
Result of Action
The primary result of Fmoc-D-leucinol’s action is the successful synthesis of peptides with controlled sequences and structures . This enables the production of peptides that can mimic natural proteins, serve as therapeutic agents, or perform other functions in biological and chemical research .
Action Environment
The action of Fmoc-D-leucinol can be influenced by various environmental factors. For instance, the choice of solvent can affect the gelation and final hydrogel properties of Fmoc-modified compounds . Additionally, the temperature and chemical conditions during synthesis can impact the self-assembly pathways and outcomes of Fmoc-modified compounds . Understanding these factors is crucial for optimizing the use of Fmoc-D-leucinol in peptide synthesis .
準備方法
Synthetic Routes and Reaction Conditions
Fmoc-D-leucinol is typically synthesized through the reaction of D-leucinol with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions are carefully controlled to ensure the selective protection of the amino group without affecting other functional groups.
Industrial Production Methods
Industrial production of Fmoc-D-leucinol follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reactants and products. The reaction conditions are optimized to maximize yield and purity while minimizing production costs.
化学反応の分析
Types of Reactions
Fmoc-D-leucinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of bases like piperidine to remove the Fmoc group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Fmoc-D-leucinol yields a carbonyl derivative, while reduction yields the original hydroxyl compound.
類似化合物との比較
Similar Compounds
Fmoc-L-leucinol: Similar to Fmoc-D-leucinol but derived from L-leucine.
Fmoc-D-phenylalaninol: Derived from D-phenylalanine and used for similar purposes in peptide synthesis.
Fmoc-D-valinol: Derived from D-valine and used in peptide synthesis.
Uniqueness
Fmoc-D-leucinol is unique due to its specific stereochemistry, which makes it suitable for the synthesis of peptides with D-amino acids. This stereochemistry is important for the biological activity and stability of the resulting peptides.
Conclusion
Fmoc-D-leucinol is a valuable compound in peptide synthesis, offering protection for the amino group and enabling the stepwise assembly of complex peptides. Its applications in chemistry, biology, medicine, and industry highlight its versatility and importance in scientific research and industrial production.
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20,23H,11-13H2,1-2H3,(H,22,24)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMGVJAOLIDKGZ-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
